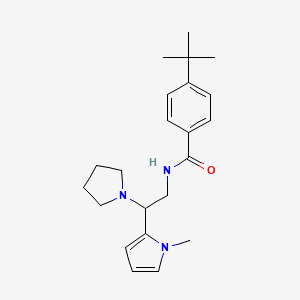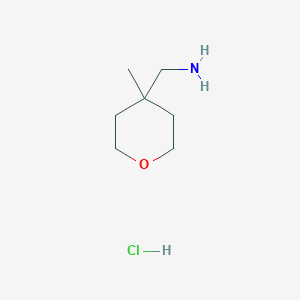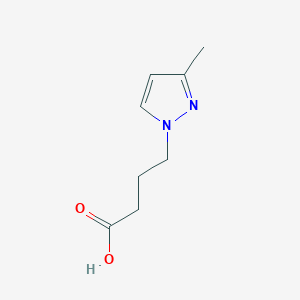![molecular formula C13H16N2O2 B2929591 N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide CAS No. 478262-02-1](/img/structure/B2929591.png)
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial/Antifungal Applications
- Biologically relevant functionalised N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides, similar in structure to the queried compound, have been synthesized using a two-step approach involving rhodium-catalysed hydroformylation and subsequent Staudinger reactions. These compounds hold significance in the development of new pharmaceuticals due to their biological relevance (Dekeukeleire et al., 2010).
- A series of azetidinone derivatives, structurally related to the queried compound, exhibited potent antibacterial and antifungal activities. This highlights the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2013).
Antimicrobial Evaluation
- Novel monocyclic β-lactams, including compounds with the 4-oxoazetidin-1-yl moiety, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds provide insights into developing new treatments for infections caused by various microorganisms (Pagadala et al., 2012).
Radiosynthesis and Imaging Applications
- Radiosynthesis of compounds for imaging applications, such as the selective radioligand [18F]PBR111 for imaging the translocator protein (18 kDa) with PET, showcases the application of similar compounds in medical diagnostics and research (Dollé et al., 2008).
Anticancer and Drug Development
- The synthesis and molecular docking analysis of anticancer drugs, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrate the use of similar compounds in developing novel anticancer therapies. These compounds are evaluated for their potential to target specific receptors or enzymes involved in cancer progression (Sharma et al., 2018).
Synthesis of Novel Derivatives for Tuberculosis
- Ultrasound-assisted synthesis of azetidinone derivatives as potential anti-tubercular agents highlights the application of these compounds in addressing global health challenges such as tuberculosis. These derivatives show promising activity against Mycobacterium tuberculosis, emphasizing the potential for developing new TB treatments (Nimbalkar et al., 2018).
Properties
IUPAC Name |
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-10-4-6-11(7-5-10)15-8-13(2,3)12(15)17/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGOCHSYEFNMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)




![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)


![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
